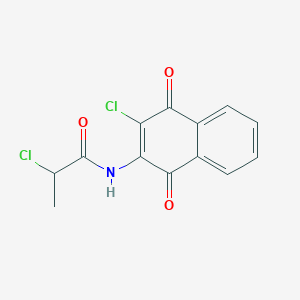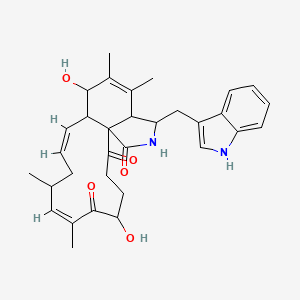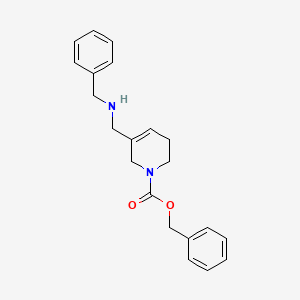![molecular formula C31H34N4O10 B12298474 [12-Cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B12298474.png)
[12-Cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saframycin R is a member of the saframycin family of antibiotics, which are known for their potent antitumor properties. These compounds are characterized by their unique tetrahydroisoquinoline structure, which is responsible for their biological activity. Saframycin R was first isolated from the bacterium Streptomyces lavendulae and has shown significant promise in the treatment of various cancers due to its ability to inhibit the proliferation of tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of saframycin R involves a series of complex chemical reactions. One of the key steps in the synthesis is the formation of the tetrahydroisoquinoline core, which is achieved through a Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde with an amine to form the tetrahydroisoquinoline ring system . The synthetic route also includes several oxidation and reduction steps to introduce the necessary functional groups and achieve the final structure of saframycin R .
Industrial Production Methods
Industrial production of saframycin R typically involves fermentation processes using genetically engineered strains of Streptomyces lavendulae. These strains are optimized to produce high yields of the compound, which is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Saframycin R undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents such as hydrogen peroxide or molecular oxygen.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of saframycin R include:
Oxidizing agents: Hydrogen peroxide, molecular oxygen.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of saframycin R, which may have different biological activities and properties. These derivatives are often studied to understand the structure-activity relationship and to develop more potent and selective antitumor agents .
Scientific Research Applications
Saframycin R has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of saframycin R involves its interaction with DNA, where it forms covalent bonds with the DNA strands, leading to the inhibition of DNA replication and transcription. This ultimately results in the inhibition of tumor cell proliferation. The molecular targets of saframycin R include DNA and various enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to saframycin R include:
Saframycin A: Another member of the saframycin family with similar antitumor properties.
Ecteinascidin 743 (ET-743): A related compound with a similar tetrahydroisoquinoline structure, used as an anticancer drug for soft-tissue sarcoma.
Safracin: An antibiotic with a similar structure and mechanism of action.
Uniqueness of Saframycin R
Saframycin R is unique due to its specific structural features and its potent antitumor activity. It has a distinct tetrahydroisoquinoline core and unique functional groups that contribute to its biological activity. Additionally, its ability to form covalent bonds with DNA sets it apart from other similar compounds .
Properties
Molecular Formula |
C31H34N4O10 |
|---|---|
Molecular Weight |
622.6 g/mol |
IUPAC Name |
[12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate |
InChI |
InChI=1S/C31H34N4O10/c1-12-25(39)15-8-18-24-23-16(26(40)13(2)29(44-6)30(23)45-21(38)11-36)7-17(34(24)4)19(9-32)35(18)20(10-33-31(42)14(3)37)22(15)27(41)28(12)43-5/h17-20,24,36,40H,7-8,10-11H2,1-6H3,(H,33,42) |
InChI Key |
GATZXGIUISULHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)OC(=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


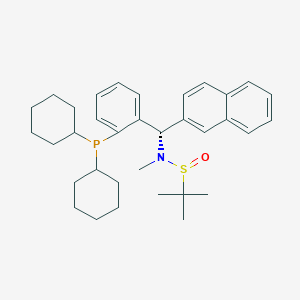
![[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B12298410.png)
![2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid](/img/structure/B12298411.png)

![(2R,3S)-3-(Formyl-hydroxy-amino)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide](/img/structure/B12298418.png)
![1-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)ethanone](/img/structure/B12298422.png)
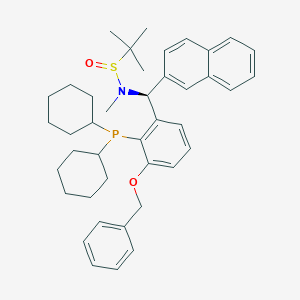
![(17-Acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12298440.png)
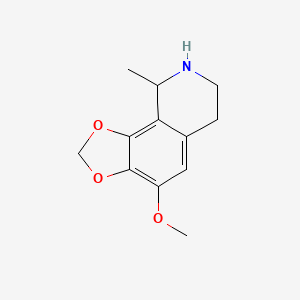
![2-[[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12298446.png)
![(4R,5S,6S)-6-((R)-1-Hydroxyethyl)-4-methyl-7-oxo-3-(((R)-5-oxopyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12298455.png)
